5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 1011398-61-0
Cat. No.: VC8035374
Molecular Formula: C15H11ClFN3O2
Molecular Weight: 319.72 g/mol
* For research use only. Not for human or veterinary use.
![5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011398-61-0](/images/structure/VC8035374.png)
Specification
CAS No. | 1011398-61-0 |
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Molecular Formula | C15H11ClFN3O2 |
Molecular Weight | 319.72 g/mol |
IUPAC Name | 5-chloro-1-(2-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C15H11ClFN3O2/c1-7-11-12(15(21)22)13(16)8(2)18-14(11)20(19-7)10-6-4-3-5-9(10)17/h3-6H,1-2H3,(H,21,22) |
Standard InChI Key | YSSWRFOBGKMMFR-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)O)Cl |
Canonical SMILES | CC1=C(C(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)O)Cl |
Introduction
Chemical Identification and Basic Properties
Molecular Architecture
The compound’s IUPAC name, 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, reflects its polycyclic framework. Key features include:
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Pyrazolo[3,4-b]pyridine core: A fused bicyclic system combining pyrazole and pyridine rings.
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Substituents:
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Chlorine at position 5
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2-Fluorophenyl group at position 1
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Methyl groups at positions 3 and 6
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Carboxylic acid at position 4
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Its molecular formula is C₁₅H₁₁ClFN₃O₂, with a molecular weight of 319.72 g/mol and a purity of ≥95% .
Table 1: Fundamental Chemical Properties
Property | Value |
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CAS Number | 1011398-61-0 |
Molecular Formula | C₁₅H₁₁ClFN₃O₂ |
Molecular Weight | 319.72 g/mol |
Purity | ≥95% |
Storage Conditions | Long-term storage recommended |
Structural Comparison with Analogues
The structural complexity of this compound distinguishes it from simpler pyrazolo[3,4-b]pyridine derivatives. For instance, 3,6-dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (PubChem CID 16019035) lacks the chlorine and fluorine atoms, resulting in a lower molecular weight (281.31 g/mol) and altered physicochemical properties . The presence of electronegative groups (Cl, F) in the subject compound likely enhances its polarity and potential for hydrogen bonding, critical for target engagement in drug discovery .
Synthetic Considerations
Hypothetical Synthetic Routes
While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step synthesis involving:
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Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors.
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Functionalization: Sequential introduction of substituents via electrophilic substitution or cross-coupling reactions.
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Carboxylic acid introduction: Hydrolysis of a nitrile or ester intermediate.
Challenges include regioselective placement of substituents and minimizing steric hindrance from the 2-fluorophenyl and methyl groups. Industrial-scale synthesis would require optimization for yield and purity, potentially employing flow chemistry or catalysis .
Table 2: Comparative Reactivity of Key Functional Groups
Group | Reactivity Profile |
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Chlorine (C5) | Electrophilic substitution sites |
2-Fluorophenyl (C1) | π-π stacking with biological targets |
Carboxylic Acid (C4) | Salt formation, hydrogen bonding |
Challenges and Future Directions
The discontinuation of this compound highlights challenges in commercial availability, necessitating in-house synthesis for research. Future studies could explore:
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Structure-activity relationships (SAR): Modifying substituents to optimize potency and selectivity.
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Cocrystallization studies: To elucidate binding modes with biological targets.
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Green synthesis: Developing environmentally benign routes to reduce waste.
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